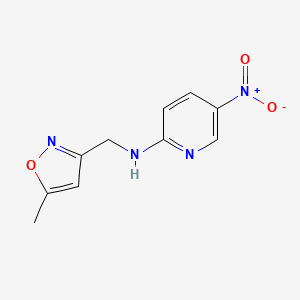![molecular formula C11H15BrOZn B14895223 4-[(n-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14895223.png)
4-[(n-Butyloxy)methyl]phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(n-Butyloxy)methyl]phenylZinc bromide is an organozinc compound with the molecular formula C11H15BrOZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Negishi coupling, where it serves as a nucleophilic reagent.
準備方法
Synthetic Routes and Reaction Conditions: 4-[(n-Butyloxy)methyl]phenylZinc bromide can be synthesized through the reaction of 4-[(n-Butyloxy)methyl]bromobenzene with zinc powder in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions: 4-[(n-Butyloxy)methyl]phenylZinc bromide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with various electrophiles to form carbon-carbon bonds. It can also participate in substitution reactions where the zinc moiety is replaced by other functional groups.
Common Reagents and Conditions:
Negishi Coupling: Palladium or nickel catalysts are commonly used, along with ligands like triphenylphosphine.
Substitution Reactions: Common reagents include halides and other electrophiles. The reactions are usually performed in polar aprotic solvents under mild conditions.
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
科学的研究の応用
4-[(n-Butyloxy)methyl]phenylZinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Utilized in the development of drug candidates through the construction of bioactive compounds.
Industry: Applied in the production of advanced materials, such as polymers and liquid crystals.
作用機序
The mechanism of action of 4-[(n-Butyloxy)methyl]phenylZinc bromide in cross-coupling reactions involves the formation of a carbon-zinc bond, which then undergoes transmetalation with a palladium or nickel catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets are typically electrophilic carbon centers, and the pathways involve oxidative addition, transmetalation, and reductive elimination steps .
類似化合物との比較
- PhenylZinc bromide
- 4-[(sec-Butyloxy)methyl]phenylZinc bromide
- 4-[(tert-Butyloxy)methyl]phenylZinc bromide
Comparison: 4-[(n-Butyloxy)methyl]phenylZinc bromide is unique due to its specific alkoxy substituent, which can influence its reactivity and selectivity in cross-coupling reactions. Compared to phenylZinc bromide, the n-butyloxy group provides additional steric and electronic effects, potentially leading to different reaction outcomes .
特性
分子式 |
C11H15BrOZn |
|---|---|
分子量 |
308.5 g/mol |
IUPAC名 |
bromozinc(1+);butoxymethylbenzene |
InChI |
InChI=1S/C11H15O.BrH.Zn/c1-2-3-9-12-10-11-7-5-4-6-8-11;;/h5-8H,2-3,9-10H2,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
GAQQDODSEIYMOH-UHFFFAOYSA-M |
正規SMILES |
CCCCOCC1=CC=[C-]C=C1.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclopentyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B14895152.png)


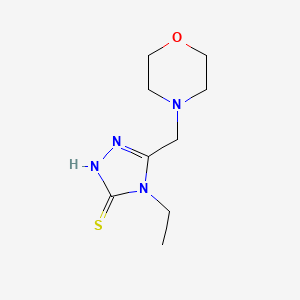
![2-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B14895177.png)
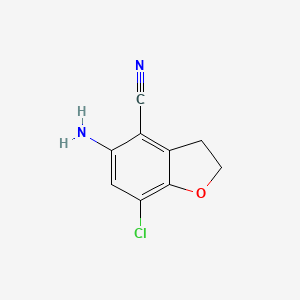
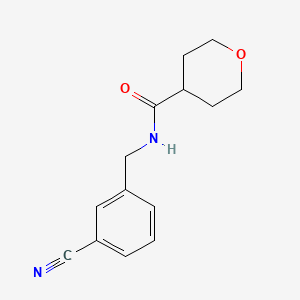
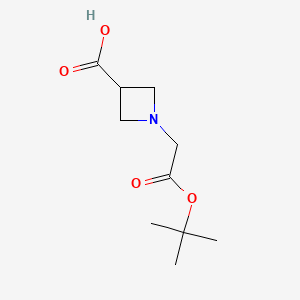


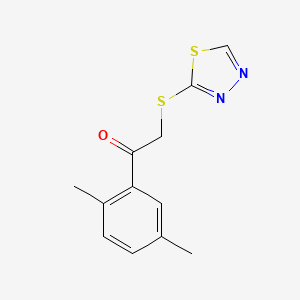
![4-[(Cyclohexanemethoxy)methyl]phenylZinc bromide](/img/structure/B14895210.png)
